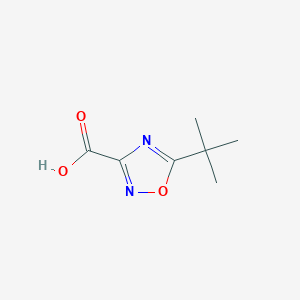

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid

Vue d'ensemble

Description

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with organic nitriles. One common method uses tert-butylamidoxime and 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The carboxylic acid group readily participates in acid-base reactions. Neutralization with sodium hydroxide or sodium carbonate converts it into its sodium salt, sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate , which is water-soluble and stable under basic conditions. This reaction is reversible; treatment with strong acids (e.g., HCl) regenerates the free carboxylic acid.

Example Reaction:

Conditions: Room temperature, aqueous or alcoholic solvent.

Nucleophilic Substitution

The oxadiazole ring and carboxylic acid group undergo nucleophilic substitution.

Carboxylic Acid Activation

Activation of the carboxylic acid with 1,1-carbonyldiimidazole (CDI) enables acylation reactions. For example, CDI mediates the formation of O-acylamidoximes, which cyclize to yield substituted oxadiazoles under reflux .

Case Study:

Reaction with 4-aminobenzoic acid and CDI produces 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline via cyclodehydration :

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 4-Aminobenzoic acid | CDI, DMF, 120°C, 4 hours | 4-(3-tert-butyl-oxadiazol-5-yl)aniline | 59% |

Oxadiazole Ring Substitution

The tert-butyl group at position 5 stabilizes the ring but does not preclude substitution at other positions. For instance, halogenation or nitration may occur under electrophilic conditions, though specific examples are less documented.

Cyclodehydration and Heterocycle Formation

The compound serves as a precursor in synthesizing complex heterocycles. When reacted with amidoximes and CDI, it forms intermediates that cyclize into 1,2,4-oxadiazoles with diverse substituents .

Example Pathway:

-

Activation: Carboxylic acid reacts with CDI to form an acyl imidazole.

-

Acylation: Acyl imidazole reacts with amidoxime to generate O-acylamidoxime.

-

Cyclization: Heating induces cyclodehydration, forming a new oxadiazole ring .

Biological Derivatization

The compound’s derivatives show enhanced pharmacological properties. For example:

Anticancer Derivatives

Modification of the carboxylic acid into amides or esters improves bioactivity. A derivative with pyrrolidin-3-yl-urea demonstrated GPBAR1 agonist activity (EC₅₀ = 3.5 μM) .

Table: Anticancer Activity of Derivatives

| Derivative Structure | Target Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| 5-(tert-butyl)-oxadiazole-amide | Human ovarian adenocarcinoma (OVXF 899) | 2.76 | |

| Sodium carboxylate analog | Human renal cancer (RXF 486) | 1.14 |

Comparative Reactivity

The tert-butyl group confers steric and electronic effects distinct from other substituents:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 5-Methyl-1,2,4-oxadiazole-3-acid | Higher electrophilicity at C5 | Lacks tert-butyl stabilization |

| 5-Phenyl-1,2,4-oxadiazole-3-acid | Enhanced π-stacking in biological systems | Reduced steric bulk |

Applications De Recherche Scientifique

Anticancer Applications

The derivatives of 1,2,4-oxadiazoles, including 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, have shown promising anticancer properties. Research has identified several derivatives that act as apoptosis inducers and exhibit potent activity against various cancer cell lines.

Case Study: Antitumor Activity

A study highlighted the synthesis of a derivative of this compound that demonstrated significant anticancer activity. For instance:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Derivative 1 | Human colon adenocarcinoma (CXF HT-29) | 92.4 |

| Derivative 2 | Human ovarian adenocarcinoma (OVXF 899) | 2.76 |

| Derivative 3 | Human renal cancer (RXF 486) | 1.143 |

These compounds were noted for their selectivity and potency against specific cancer types, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Applications

This compound derivatives have also been explored for their antimicrobial properties. Modifications to the oxadiazole structure have been made to enhance activity against resistant bacterial strains.

Case Study: Colon-targeted Antimicrobial Agents

Research focused on developing modified analogues of the oxadiazole class to target gastrointestinal pathogens effectively. Key findings include:

| Compound | Target Pathogen | Activity Observed |

|---|---|---|

| Analogue A | Clostridioides difficile | Effective |

| Analogue B | MDR Enterococcus faecium | Effective |

These findings suggest that certain modifications can lead to compounds with improved permeability and targeted action against gastrointestinal pathogens .

Anticancer Mechanism

The anticancer activity is largely attributed to the ability of these compounds to induce programmed cell death via caspase activation and modulation of cell cycle progression .

Antimicrobial Mechanism

For antimicrobial applications, the oxadiazole derivatives exhibit their effects by interfering with bacterial cell membrane integrity and inhibiting essential bacterial enzymes .

Mécanisme D'action

The mechanism of action of 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron transporter and hole blocker, which is crucial in electronic applications. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(2-Methyl-2-propanyl)-1,2,4-oxadiazole-3-carboxylic acid

- 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline

- 3-aryl-5-propyl-1,2,4-oxadiazole

Uniqueness

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other oxadiazole derivatives and contributes to its specific applications in various fields .

Activité Biologique

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

This compound features a tert-butyl group which influences its reactivity and solubility. The compound's molecular formula is CHNO, with a molecular weight of approximately 198.23 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

- Glutamate Transport Inhibition : This compound has been shown to inhibit glutamate transporters EAAT1 and EAAT2, which are critical in maintaining glutamate homeostasis in the central nervous system. Inhibition of these transporters can lead to increased extracellular glutamate levels, enhancing neurotransmission and synaptic plasticity .

- Antitumor Activity : Studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of approximately 92.4 µM against multiple cancer types including lung and colon cancers .

Anticancer Properties

Research has highlighted the potential of this compound in oncology:

- Cell Viability Assays : In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways. For example, treatment with a related oxadiazole derivative resulted in a significant increase in apoptotic cell populations .

- Mechanisms of Action : The compound has been found to inhibit clonogenicity and migration of tumor cells, suggesting its role as a potential therapeutic agent in cancer treatment .

Neuroprotective Effects

The inhibition of glutamate transporters has implications for neurological conditions:

- Seizure Models : In animal models, the use of this compound has been linked to increased seizure susceptibility due to elevated glutamate levels. This property makes it a valuable tool for studying epilepsy and other neurodegenerative disorders.

Study on Antitumor Activity

A recent study investigated the effects of 5-tert-butyl-1,2,4-oxadiazole derivatives on HeLa cells. The results indicated that treatment with these compounds led to:

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

|---|---|---|---|

| 7 | 12.5 | 60.7 | 14.2 |

| 10 | 8.1 | 66.5 | Not Detected |

This data suggests that the compound effectively induces apoptosis through mitochondrial pathways .

Neurotransmission Studies

In studies focused on neurotransmission:

Propriétés

IUPAC Name |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)9-12-6/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJXCPARNFHMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599901 | |

| Record name | 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748743-73-9 | |

| Record name | 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.